molecular formula C14H7ClF6O3S B13093001 3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride

3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride

Cat. No.: B13093001
M. Wt: 404.7 g/mol
InChI Key: WQQHVYQXYSOYAS-UHFFFAOYSA-N
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Description

3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride is a chemical compound known for its unique structure and properties. It features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a phenoxy group containing two trifluoromethyl groups. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with a sulfonyl chloride derivative. One common method includes the slow addition of trifluoromethanesulfonic acid to a cooled solution of phenol trifluoromethanesulfonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the phenoxy group and the two trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it particularly useful in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C14H7ClF6O3S

Molecular Weight

404.7 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride

InChI

InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-2-10(7-12)24-11-5-8(13(16,17)18)4-9(6-11)14(19,20)21/h1-7H

InChI Key

WQQHVYQXYSOYAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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